2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole
Description
Properties
Molecular Formula |
C8H10BrNS |
|---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
2-[[1-(bromomethyl)cyclopropyl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C8H10BrNS/c9-6-8(1-2-8)5-7-10-3-4-11-7/h3-4H,1-2,5-6H2 |
InChI Key |
WCLWHUDIXSUZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=NC=CS2)CBr |
Origin of Product |
United States |
Preparation Methods
Bromomethylation of Cyclopropanes
The initial step involves bromomethylation of cyclopropane derivatives, which can be achieved via halogenation of cyclopropyl methyl compounds. According to a patent (US20160355452A1), a method for producing bromomethylcyclopropane involves solubilizing triarylphosphite in a polar aprotic solvent, then adding a bromine compound such as diatomic bromine (Br₂) at low temperatures (<15°C) to facilitate electrophilic bromination (source).
- Use of triarylphosphite as a catalyst or reagent.
- Bromine source: Br₂ (preferred), bromide salts with oxidants, or sodium tribromide.
- Temperature: Less than 12°C to control reaction rate and selectivity.
- Excess bromine: 1.0–1.3 equivalents relative to substrate.
The reaction proceeds via electrophilic substitution on the methyl group attached to the cyclopropane ring, yielding 1-(bromomethyl)cyclopropane .
Conversion to Methyl-Substituted Cyclopropanes
Further modifications include converting 1-(bromomethyl)cyclopropane into derivatives like methyl [1-(mercaptomethyl)cyclopropyl]acetate through nucleophilic substitution and esterification, as described in patent US7271268B1. This involves reactions with acyl chlorides, acids, and alcohols under controlled conditions (source).
Formation of Thiazole Ring
Thiazole Synthesis via Brominated Intermediates
The key step is cyclization to form the 1,3-thiazole ring. A well-documented route involves bromination of acyl or amino derivatives followed by cyclocondensation with thiourea or thiocarbonyl compounds.
According to research on thiazole synthesis (source), α-bromoacyl derivatives such as 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid are prepared by bromination of appropriate precursors, then reacted with thiourea derivatives to form substituted thiazoles.
Specific Synthesis Pathway
- Bromination of the precursor compounds with Br₂ in acetic acid at room temperature or in refluxing acetone.
- Cyclization with thiourea derivatives to generate the thiazole ring .
- The reaction typically proceeds under reflux with catalysts or acids, such as acetic acid or mineral acids, to promote ring closure.
Alternative Routes
Other methods include the condensation of bromomethylcyclopropane derivatives with thiourea or thioamide compounds in ethanol or other solvents, with subsequent cyclization to form the thiazole ring, as demonstrated in the synthesis of related heterocycles (source).
Summary of Preparation Methodology
Final Remarks
The synthesis of 2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole is well-supported by established protocols involving bromomethylation of cyclopropane derivatives, followed by cyclization with thiourea or related compounds. The process is adaptable, with reaction conditions optimized for high yield and purity, and is underpinned by robust mechanistic understanding.
Chemical Reactions Analysis
Types of Reactions
2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The thiazole ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The thiazole ring can interact with various receptors and enzymes, influencing biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole with structurally or functionally related compounds.
Structural Analogs
Reactivity and Stability
- Bromine Reactivity : The bromine in 2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole is more reactive than chlorine in analogs like 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, enabling faster nucleophilic substitutions .
- Cyclopropane Stability : Cyclopropyl groups (as in 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene) exhibit ring strain but remain stable under mild conditions, suggesting similar behavior in the target compound .
- Electronic Effects : Benzothiazole derivatives (e.g., 2-(Bromomethyl)-1,3-benzothiazole) have enhanced electron-withdrawing properties compared to thiazoles, affecting their participation in redox reactions .
Biological Activity
2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole is a compound of significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a thiazole ring, which is known for its biological activity, and a bromomethyl group that enhances its reactivity. The molecular formula is approximately CHBrNS, with a molecular weight of about 232.14 g/mol. The thiazole moiety contributes to the compound's pharmacological properties, while the cyclopropyl group may influence its interaction with biological targets due to the strain inherent in three-membered rings.
The mechanism of action of 2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole primarily involves the formation of covalent bonds between the bromomethyl group and nucleophilic sites in proteins or nucleic acids. This interaction can lead to enzyme inhibition or modification of signaling pathways, which is crucial for its potential therapeutic applications . The thiazole ring may also interact with various receptors and enzymes, influencing multiple biological pathways .
Antibacterial Properties
Research indicates that 2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole exhibits significant antibacterial activity. Preliminary studies suggest it may be effective against various bacterial strains by disrupting essential bacterial functions through enzyme inhibition .
Antiviral Properties
In addition to antibacterial effects, this compound has shown potential antiviral properties. The mechanism likely involves similar interactions with viral proteins or nucleic acids, inhibiting their function and replication.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antibacterial | Inhibits growth of various bacterial strains | |
| Antiviral | Disruption of viral replication | |
| Enzyme Inhibition | Covalent modification of target enzymes |
Research Findings
- Antibacterial Studies : In vitro studies have demonstrated that 2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole effectively inhibits the growth of Gram-positive and Gram-negative bacteria. Specific mechanisms include the inhibition of key metabolic enzymes critical for bacterial survival .
- Antiviral Studies : The compound has been tested against several viruses, showing promising results in inhibiting viral replication through interference with viral protein synthesis.
- Enzyme Interaction : Studies have highlighted the ability of the bromomethyl group to form stable covalent bonds with nucleophilic residues in enzymes, leading to irreversible inhibition. This characteristic makes it a candidate for further development as a therapeutic agent targeting specific diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
